Dilmapimod Tosylate

Description

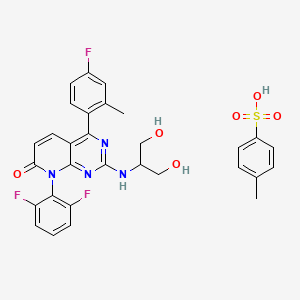

Structure

3D Structure of Parent

Properties

CAS No. |

937169-00-1 |

|---|---|

Molecular Formula |

C30H27F3N4O6S |

Molecular Weight |

628.6 g/mol |

IUPAC Name |

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C23H19F3N4O3.C7H8O3S/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32;1-6-2-4-7(5-3-6)11(8,9)10/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29);2-5H,1H3,(H,8,9,10) |

InChI Key |

ONQKJJNSLLVYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Dilmapimod Tosylate and its Inhibition of the p38 MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Dilmapimod Tosylate, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It details the core mechanism of the p38 MAPK cascade, the specific inhibitory action of Dilmapimod, quantitative data from key clinical investigations, and the experimental protocols used to derive this data.

The p38 MAPK Signaling Pathway: A Central Regulator of Stress and Inflammation

The p38 MAPK pathway is a highly conserved intracellular signaling cascade crucial for mediating cellular responses to a wide array of external stressors and inflammatory stimuli.[1] Part of the larger MAPK superfamily, which also includes the ERK and JNK pathways, the p38 pathway is integral to regulating cellular processes such as inflammation, apoptosis, cell cycle control, and gene expression.[1][2][3]

Activation of the pathway is triggered by stimuli including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as environmental stresses such as UV radiation and oxidative stress.[1][4] The signaling architecture is a three-tiered kinase module, where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK protein.[4][5] Key MAP3Ks include ASK1 and TAK1, which activate the primary p38 MAP2Ks, MKK3 and MKK6.[4]

Once activated, p38 MAPK can translocate to the nucleus and phosphorylate various transcription factors, such as Activating Transcription Factor 2 (ATF-2) and Myocyte Enhancer Factor 2 (MEF2).[4] This leads to the transcriptional activation of numerous genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby amplifying the inflammatory response.[4][6]

Caption: Overview of the p38 MAPK signaling cascade from stimulus to gene expression.

This compound (SB-681323): Mechanism of Inhibition

Dilmapimod (SB-681323) is a potent and selective, orally administered small-molecule inhibitor of the p38 MAPK enzyme.[6][7] Its primary mechanism of action is to bind to the p38α isoform, preventing its activation and subsequent phosphorylation of downstream targets.[2] By blocking this critical step, Dilmapimod effectively attenuates the entire downstream inflammatory cascade.

This inhibition leads to a significant reduction in the production and release of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[6] The suppression of these mediators is the basis for Dilmapimod's therapeutic potential in a variety of inflammatory conditions, such as rheumatoid arthritis, neuropathic pain, and chronic obstructive pulmonary disease (COPD).[6][7][8]

Caption: Dilmapimod directly inhibits p38 MAPK, blocking downstream signaling.

Quantitative Clinical Data

Dilmapimod has been evaluated in several clinical trials across different indications. The following tables summarize key quantitative findings from studies in neuropathic pain, severe trauma, and COPD.

Table 1: Efficacy of Dilmapimod in Neuropathic Pain Following Nerve Injury [7]

| Parameter | Dilmapimod (15 mg/day) | Placebo | Outcome |

|---|---|---|---|

| Primary Endpoint | |||

| Change in Average Daily Pain Score (NRS) | - | - | 0.80 point reduction vs. Placebo |

| 95% Confidence Interval | - | - | (0.28, 1.33) |

| p-value | - | - | 0.0034 |

Data from a multicentre, double-blind, placebo-controlled, two-period, cross-over trial involving 43 completed patients. The primary endpoint was measured during the second week of treatment.[7]

Table 2: Pharmacodynamic Effects of Dilmapimod in Severe Trauma Patients at Risk for ARDS [9]

| Biomarker | Dilmapimod (10 mg/24h IV) vs. Placebo | Timepoint |

|---|---|---|

| Interleukin-6 (IL-6) | Trend of lower levels | 24h post-dose |

| C-Reactive Protein (CRP) | Trend toward inhibition of production | Post-injury |

| Interleukin-8 (IL-8) | Most different from placebo | 3 days |

| Soluble TNF Receptor 1 (sTNFR1) | Most different from placebo | 3 days |

Data from a Phase IIa, randomized, double-blind, placebo-controlled study in 77 patients. The 10 mg continuous infusion over 24 hours demonstrated the most favorable pharmacokinetic and pharmacodynamic profile.[9]

Table 3: Gene Expression Changes Modulated by Dilmapimod in COPD Patients [8]

| Biomarker Influenced | Genes Regulated by Dilmapimod | Sample Source |

|---|---|---|

| Fibrinogen | STAT1, MMP-9, CAV1, IL-1β | Whole Blood & Induced Sputum |

| C-Reactive Protein (CRP) | IL-1β | Whole Blood & Induced Sputum |

Analysis from a randomized, placebo-controlled trial showing that p38 MAPK inhibition by Dilmapimod leads to differential effects on inflammatory biomarker-related gene expression.[8]

Key Experimental Methodologies

The clinical evaluation of this compound relied on precise and validated experimental protocols to assess its pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetic Analysis The concentration of Dilmapimod in human plasma was determined using a validated analytical method.[10] The general workflow involved sample preparation followed by instrumental analysis.

Caption: Standardized workflow for quantifying Dilmapimod in plasma samples.

-

Protocol: Human plasma samples (50 µL) underwent protein precipitation. The resulting supernatant was analyzed using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS). The method was validated with a lower limit of quantification (LLOQ) of 0.1 ng/mL and a higher limit of 100 ng/mL.[10]

Pharmacodynamic and Efficacy Assessments

-

C-Reactive Protein (CRP) Quantification: Serum CRP levels were measured via an immuno-turbidimetric assay. In this method, CRP in the sample reacts with anti-human CRP antibodies coated on latex particles, forming insoluble aggregates. The absorbance of these aggregates is directly proportional to the CRP concentration. The linear range for this assay was 1.0 to 480 mg/L.[10]

-

Gene Expression Analysis: In the COPD study, mRNA levels were quantified from whole blood and induced sputum samples. The analysis was conducted using gene arrays and polymerase chain reaction (PCR) to measure the expression levels of specific inflammatory genes.[8]

-

Neuropathic Pain Assessment: Efficacy in the neuropathic pain trial was evaluated using an 11-point numerical rating scale (NRS) where patients rated their average daily and current pain intensity.[7] Secondary assessments included quantitative sensory testing and evaluation of allodynia.[7][11]

Conclusion

This compound is a selective p38 MAPK inhibitor that has demonstrated a clear mechanism of action by suppressing the production of key pro-inflammatory mediators. Clinical trials have provided quantitative evidence of its anti-inflammatory activity and analgesic effects in various disease states. The data suggest that targeting the p38 MAPK pathway is a viable therapeutic strategy. While Dilmapimod's development has been discontinued, the insights gained from its investigation remain valuable for the ongoing development of p38 MAPK inhibitors for inflammatory and neuropathic disorders.[12]

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetics and Pharmacodynamics Modelling of Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dilmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

chemical structure and properties of Dilmapimod Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod (also known as SB-681323) is a potent and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5] Developed by GlaxoSmithKline, Dilmapimod has been investigated for its anti-inflammatory properties in a range of conditions, including chronic obstructive pulmonary disease (COPD), neuropathic pain, and acute respiratory distress syndrome (ARDS).[6][7][8] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Dilmapimod Tosylate.

Chemical Structure and Properties

Dilmapimod is administered as the tosylate salt. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-[5-(2,6-difluorophenyl)-2-([(2R)-2,3-dihydroxypropyl]amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-4-yl]-3-methylbenzonitrile, 4-methylbenzenesulfonic acid | N/A |

| Synonyms | SB-681323, GW-681323 | [3][4][5] |

| Molecular Formula | C₃₀H₂₇F₃N₄O₆S | N/A |

| Molecular Weight | 628.62 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | [5][9] |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Dilmapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling cascade. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[2][10][11][12] There are four main isoforms of p38 MAPK: α, β, γ, and δ.[2][10] The p38α isoform is the most studied and is considered the primary mediator of the inflammatory response.[12]

Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as activating transcription factor 2 (ATF2).[1][11] This phosphorylation cascade leads to the increased production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[13]

Dilmapimod, as a p38 MAPK inhibitor, blocks this signaling pathway, thereby reducing the production of these key inflammatory mediators.[13] One of the key downstream effects of p38 MAPK inhibition is the reduced phosphorylation of heat shock protein 27 (HSP27), a substrate of MAPKAPK2.[3][7] The level of phosphorylated HSP27 (pHSP27) is often used as a biomarker for p38 MAPK pathway activation.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. sinobiological.com [sinobiological.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dilmapimod | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro kinase assay [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

The Rise and Fall of a p38 MAPK Inhibitor: A Technical History of Dilmapimod Tosylate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Dilmapimod Tosylate (formerly SB-681323) is a potent, orally active, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). Developed by GlaxoSmithKline, it emerged as a promising therapeutic agent for a range of inflammatory conditions.[1][2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), making it an attractive target for anti-inflammatory drug development.[4][5][6] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development

Dilmapimod was identified as a promising p38 MAPK inhibitor with the potential to treat a variety of inflammatory diseases.[1][3] Its development program investigated its utility in conditions such as rheumatoid arthritis, neuropathic pain, coronary artery disease (CAD), and chronic obstructive pulmonary disease (COPD).[3][7] Despite reaching late-stage clinical trials, the development of Dilmapimod was ultimately discontinued.[2]

Chemical Structure and Properties

Dilmapimod belongs to the class of organic compounds known as phenylpyrimidines.[1] The tosylate salt form was developed for its pharmaceutical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl)pyridine mono(4-methylbenzenesulfonate) |

| Chemical Formula | C23H23FN4O3S |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 937169-00-1[1] |

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Dilmapimod exerts its anti-inflammatory effects by inhibiting the p38 MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli.[4][5][6] The p38 MAPK pathway, upon activation by upstream kinases, phosphorylates various downstream targets, including transcription factors and other kinases. This leads to the increased expression of pro-inflammatory genes. By inhibiting p38 MAPK, Dilmapimod effectively downregulates the production of key inflammatory mediators.[1][8]

The p38 MAPK Signaling Cascade

The canonical p38 MAPK signaling pathway is a three-tiered kinase cascade.[9][10] Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) or environmental stressors, activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6.[5][10] Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK.[5] Activated p38 MAPK then phosphorylates a variety of downstream substrates, leading to a cellular response.

Preclinical and Clinical Development

Dilmapimod underwent extensive preclinical and clinical evaluation for various inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies in humans indicated that a 10 mg dose of Dilmapimod administered as a continuous intravenous infusion over 24 hours provided the most favorable plasma concentration profile.[11]

Table 2: Summary of Selected Clinical Trials for Dilmapimod

| Indication | Phase | Trial Identifier | Key Findings | Reference |

| Neuropathic Pain | II | - | Statistically significant reduction in average daily pain score compared to placebo (p=0.0034). Well tolerated. | [12] |

| Severe Trauma (ARDS risk) | IIa | NCT00564746 | Well tolerated with no clinically relevant safety findings. | [11] |

| COPD | - | - | Modulated gene expression, including STAT1, MMP-9, CAV1, and IL-1β, in whole blood and sputum. | [8] |

| Rheumatoid Arthritis | III | - | Investigated, but detailed public results are limited. | [3][7] |

| Coronary Artery Disease | III | - | Investigated, but detailed public results are limited. | [3][7] |

Experimental Protocols

Gene Expression Analysis in COPD Patients

A key study investigated the effect of Dilmapimod on gene expression in patients with COPD.[8]

Objective: To identify gene expression changes in whole blood and induced sputum of COPD patients following treatment with Dilmapimod.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Sample Collection: Whole blood and induced sputum samples were collected at baseline and at 1, 2, and 6 hours post-dose.

-

RNA Extraction: Total RNA was extracted from the collected samples.

-

Gene Expression Profiling: Whole genome expression profiling was performed using microarrays.

-

Data Analysis: Gene expression changes greater than 1.3-fold with a p-value less than 0.01 compared to placebo were considered significant. Pathway and network analysis were conducted to identify regulated genes and their potential influence on inflammatory biomarkers.

Conclusion

This compound was a promising p38 MAPK inhibitor that showed therapeutic potential in several inflammatory conditions. Its development provided valuable insights into the role of the p38 MAPK pathway in human disease and the potential for its therapeutic modulation. While the journey of Dilmapimod did not culminate in a marketed drug, the extensive research and clinical data generated continue to be a valuable resource for the scientific community and for the development of future anti-inflammatory therapies. The challenges encountered, including potential liver toxicity which has hindered other p38 MAPK inhibitors, underscore the complexities of targeting this central signaling node.[1][3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dilmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Dilmapimod Tosylate in Primary Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation by cellular stressors and pro-inflammatory cytokines leads to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By targeting p38 MAPK, this compound effectively reduces the levels of these pro-inflammatory cytokines and chemokines, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[1]

These application notes provide detailed protocols for the use of this compound in primary cell lines, a crucial step in preclinical research to understand its efficacy and mechanism of action in a more physiologically relevant context than immortalized cell lines. The following sections will cover the mechanism of action, protocols for cell culture and treatment, and methods for assessing the biological effects of this compound.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38 MAPK. Extracellular stimuli, such as cytokines (e.g., IL-1β), Toll-like receptor (TLR) agonists (e.g., lipopolysaccharide [LPS]), and cellular stress, activate a cascade of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates various downstream substrates, including transcription factors and other kinases. This leads to increased transcription and translation of pro-inflammatory genes. This compound binds to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation of downstream targets and thereby blocking the inflammatory cascade.

Data Presentation: In Vitro Efficacy of p38 MAPK Inhibitors

The following tables summarize quantitative data from studies utilizing p38 MAPK inhibitors in primary cell cultures. While specific data for this compound in all primary cell types is limited in publicly available literature, the data for structurally and functionally similar p38 inhibitors provide a strong basis for experimental design.

Table 1: Effect of p38 MAPK Inhibitors on Inflammatory Gene Expression in Primary Human Chondrocytes

| Cell Type | Stimulus | Inhibitor | Concentration | Treatment Time | Target Gene | Fold Inhibition (vs. Stimulated Control) | Reference |

| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 0.1 µM | 24 h | COX-2 | ~70% | [2] |

| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 1 µM | 24 h | COX-2 | ~85% | [2] |

| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 0.1 µM | 24 h | MMP-13 | ~40% | [2] |

| Primary Human Osteoarthritic Chondrocytes | IL-1β (10 ng/mL) | SB203580 | 1 µM | 24 h | MMP-13 | ~75% | [2] |

Table 2: Effect of p38 MAPK Inhibitors on Cytokine Release from Primary Human Macrophages

| Cell Type | Stimulus | Inhibitor | Concentration | Treatment Time | Cytokine | % Inhibition (vs. Stimulated Control) | Reference |

| Primary Human Monocytes/Macrophages | LPS | SB203580 | 1 µM | 24 h | TNF-α | >90% | Adapted from general knowledge on p38 MAPK function |

| Primary Human Monocytes/Macrophages | LPS | SB203580 | 1 µM | 24 h | IL-6 | >80% | Adapted from general knowledge on p38 MAPK function |

Experimental Protocols

The following are detailed protocols for the use of this compound in primary human chondrocytes and macrophages. These protocols can be adapted for other primary cell types with appropriate optimization of cell culture conditions, stimulus, and inhibitor concentrations.

Protocol 1: Inhibition of IL-1β-Induced Gene Expression in Primary Human Chondrocytes

This protocol details the methodology to assess the effect of this compound on the gene expression of inflammatory and catabolic markers in primary human chondrocytes stimulated with IL-1β.

Materials:

-

Primary human articular chondrocytes

-

Chondrocyte growth medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

Recombinant human IL-1β (stock solution in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., COX-2, MMP-13, GAPDH)

-

Tissue culture plates

Procedure:

-

Cell Culture: Culture primary human chondrocytes in chondrocyte growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed chondrocytes in 12-well or 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Serum Starvation (Optional): The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in a low-serum medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Aspirate the medium from the cells and add the this compound or vehicle control solutions.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Stimulation with IL-1β:

-

Prepare a working solution of IL-1β in a low-serum medium to a final concentration of 10 ng/mL.

-

Add the IL-1β solution directly to the wells containing the this compound or vehicle control.

-

Include an unstimulated control group (cells treated with vehicle only).

-

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

RNA Extraction:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers for your target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Measurement of Cytokine Secretion from Primary Human Macrophages

This protocol describes how to evaluate the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from primary human macrophages stimulated with LPS.

Materials:

-

Primary human peripheral blood mononuclear cells (PBMCs)

-

Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and M-CSF)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) (stock solution in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

Tissue culture plates

Procedure:

-

Macrophage Differentiation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate PBMCs in culture dishes and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells and culture the adherent monocytes in macrophage differentiation medium for 5-7 days, replacing the medium every 2-3 days.

-

-

Seeding: Seed the differentiated macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to rest for 24 hours.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Include a vehicle control (DMSO).

-

Aspirate the medium and add the this compound or vehicle control solutions.

-

Pre-incubate for 1-2 hours at 37°C.

-

-

Stimulation with LPS:

-

Prepare a working solution of LPS in culture medium to a final concentration of 100 ng/mL.

-

Add the LPS solution to the wells.

-

Include an unstimulated control group.

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatants.

-

ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by this compound compared to the LPS-stimulated control.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for assessing the direct inhibitory effect of this compound on the phosphorylation of p38 MAPK in primary cells.

Materials:

-

Primary cells of interest (e.g., chondrocytes, macrophages)

-

This compound

-

Appropriate stimulus (e.g., IL-1β, LPS, or anisomycin)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and stimulus as described in the previous protocols, but for a shorter duration (e.g., 15-60 minutes) to capture the peak of p38 MAPK phosphorylation.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory responses in primary cell lines. The protocols provided here offer a framework for assessing its biological activity. Researchers should optimize these protocols for their specific primary cell type and experimental conditions to obtain robust and reproducible data. The ability to quantify the effects of this compound on gene expression, cytokine secretion, and intracellular signaling will contribute to a better understanding of its therapeutic potential.

References

Effective Concentration of Dilmapimod Tosylate in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a variety of inflammatory diseases. Dilmapimod has been shown to effectively suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), by blocking the p38 MAPK cascade.[1] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on determining its effective concentration for inhibiting the p38 MAPK pathway and downstream inflammatory responses.

Data Presentation

The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes the available quantitative data for Dilmapimod and provides context with data from other well-characterized p38 MAPK inhibitors.

| Compound | Assay | Cell Type/System | IC50 / Effective Concentration | Reference |

| Dilmapimod (SB-681323) | Inhibition of sorbitol-induced pHSP27 expression | Not specified | Potent inhibition observed | [2][3] |

| Inhibition of TNF-α production | Not specified | Inhibition observed | [2] | |

| General Cell Culture | Various | Commonly used at 1 µM | [3] | |

| Adezmapimod (SB203580) | p38 MAPK inhibition | Not specified | 0.3-0.5 µM | [2] |

| SB 202190 | p38α/β inhibition | Not specified | 50-100 nM | [2] |

| PH-797804 | p38 MAP kinase inhibition | Not specified | 26 nM | [2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is typically activated by cellular stressors and inflammatory cytokines. Once activated, p38 MAPK phosphorylates downstream targets, including heat shock protein 27 (HSP27) and various transcription factors, leading to the expression of pro-inflammatory genes. Dilmapimod blocks the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its substrates and suppressing the inflammatory cascade.

References

Application Notes and Protocols for Measuring Cytokine Levels Following Dilmapimod Tosylate Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilmapimod Tosylate (SB-681323) is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha isoform.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines and chemokines.[3][4] By inhibiting p38 MAPK, this compound is designed to reduce the levels of these inflammatory mediators, offering a potential therapeutic strategy for a variety of inflammatory conditions.[2]

These application notes provide a comprehensive guide for researchers interested in measuring the in vitro and in vivo effects of this compound on cytokine levels. The included protocols are designed to ensure robust and reproducible data generation for preclinical and clinical research.

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade that is activated by cellular stressors and inflammatory stimuli. Once activated, p38 MAPK phosphorylates downstream transcription factors, leading to the increased expression of pro-inflammatory genes. This compound, by inhibiting p38 MAPK, is expected to decrease the production of key cytokines such as:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6)

-

Interleukin-8 (IL-8)

A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound is provided below.

Caption: p38 MAPK Signaling Pathway and Dilmapimod Inhibition.

Data Presentation: Summary of Clinical Trial Findings

Clinical studies have investigated the effect of this compound on cytokine levels in various inflammatory conditions. Below is a summary of the available quantitative data.

Table 1: Effect of Single Doses of Dilmapimod on C-Reactive Protein (CRP) and Interleukin-6 (IL-6) in Patients with Active Rheumatoid Arthritis

| Treatment Group | Dose | Change in CRP (mg/L) | Change in IL-6 (pg/mL) |

| Dilmapimod | 7.5 mg | No significant effect | No significant effect |

| Dilmapimod | 15 mg | No significant effect | No significant effect |

| Dilmapimod | 25 mg | No significant effect | No significant effect |

| Placebo | N/A | No significant effect | No significant effect |

Data from a randomized, double-blind, placebo-controlled, parallel-group, single-dose study. Measurements were taken at baseline and up to 72 hours post-dosing.

Note: In a study of patients with active rheumatoid arthritis, single oral doses of Dilmapimod (7.5, 15, and 25 mg) had no statistically significant effect on serum CRP or IL-6 levels at any time point measured up to 72 hours post-dose.

Table 2: Qualitative Effects of Dilmapimod on Inflammatory Markers in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome (ARDS)

| Cytokine/Marker | Finding |

| Interleukin-6 (IL-6) | Levels were most different between the 10 mg continuous infusion group and placebo. |

| C-Reactive Protein (CRP) | Levels were most different between the 10 mg continuous infusion group and placebo. |

| Interleukin-8 (IL-8) | Levels were most different between the 10 mg continuous infusion group and placebo. |

| Soluble Tumor Necrosis Factor Receptor 1 (sTNFR1) | Levels were most different between the 10 mg continuous infusion group and placebo. |

Data from a phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT00996840).[1] Quantitative data from this study is not publicly available.

Table 3: Gene Expression Changes Related to Cytokines in COPD Patients Treated with Dilmapimod

| Gene/Pathway | Finding |

| IL-1β | Predicted to be a driver of gene expression changes at 2 and 6 hours post-dose. |

| IL-17 Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |

| Inflammasome Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |

| Interferon Signaling Pathway | Enriched in genes changing in response to Dilmapimod treatment. |

Data from a study analyzing whole blood and induced sputum samples from COPD patients.[3] This study focused on mRNA levels and did not report protein concentrations of cytokines.

Experimental Protocols

The following protocols provide detailed methodologies for measuring cytokine levels in samples treated with this compound. The choice of method will depend on the specific research question, sample type, and available equipment.

Protocol 1: In Vitro Cytokine Measurement in Cell Culture Supernatants

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) and subsequent measurement of cytokine production.

1.1. Cell Isolation and Culture

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium (containing 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

-

Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

1.2. This compound Treatment and Cell Stimulation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

1.3. Sample Collection and Cytokine Measurement

-

Centrifuge the cell culture plates to pellet the cells.

-

Collect the supernatant and store at -80°C until analysis.

-

Measure cytokine concentrations (e.g., TNF-α, IL-6, IL-8) in the supernatant using one of the methods described below (Protocol 2 or 3).

Caption: In Vitro Cytokine Measurement Workflow.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for a Single Cytokine

This protocol provides a general procedure for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each cytokine.

2.1. Plate Coating

-

Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

-

Seal the plate and incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

-

Block the plate by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

2.2. Sample and Standard Incubation

-

Prepare a standard curve by serially diluting the recombinant cytokine standard in blocking buffer.

-

Add 100 µL of standards, samples (diluted as necessary), and blanks to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

2.3. Detection

-

Dilute the biotinylated detection antibody to a final concentration of 0.5-2 µg/mL in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted according to the manufacturer's instructions, to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times with wash buffer.

2.4. Signal Development and Measurement

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Multiplex Bead-Based Immunoassay for Multiple Cytokines

This protocol provides a general procedure for a multiplex bead-based immunoassay, which allows for the simultaneous measurement of multiple cytokines in a small sample volume. It is recommended to use a commercially available kit and follow the manufacturer's instructions.

3.1. Reagent and Sample Preparation

-

Bring all reagents to room temperature.

-

Prepare the wash buffer and assay buffer as per the kit instructions.

-

Prepare the cytokine standards by reconstituting the lyophilized standards and performing serial dilutions.

-

Thaw frozen samples on ice and centrifuge to remove any debris.

3.2. Assay Procedure

-

Add the antibody-coupled magnetic beads to each well of the 96-well plate.

-

Wash the beads with wash buffer using a magnetic plate washer.

-

Add 50 µL of standards, samples, and blanks to the appropriate wells.

-

Incubate the plate on a shaker for 2 hours at room temperature or overnight at 4°C.

-

Wash the beads three times with wash buffer.

-

Add 50 µL of the biotinylated detection antibody cocktail to each well.

-

Incubate the plate on a shaker for 1 hour at room temperature.

-

Wash the beads three times with wash buffer.

-

Add 50 µL of streptavidin-phycoerythrin (PE) to each well.

-

Incubate the plate on a shaker for 30 minutes at room temperature in the dark.

-

Wash the beads three times with wash buffer.

-

Resuspend the beads in 100 µL of sheath fluid.

3.3. Data Acquisition and Analysis

-

Acquire the data on a multiplex bead array reader (e.g., Luminex instrument).

-

Use the instrument's software to generate a standard curve and calculate the concentrations of the different cytokines in the samples.

Troubleshooting

Problem: High background in ELISA. Possible Causes:

-

Insufficient blocking.

-

Inadequate washing.

-

Detection antibody or enzyme conjugate concentration too high. Solutions:

-

Increase blocking time or try a different blocking agent.

-

Increase the number of washes and ensure complete removal of wash buffer.

-

Titrate the detection antibody and enzyme conjugate to optimal concentrations.

Problem: Low or no signal in ELISA or multiplex assay. Possible Causes:

-

Inactive reagents (antibodies, standards, enzyme conjugate).

-

Incorrect incubation times or temperatures.

-

Substrate has lost activity. Solutions:

-

Check the expiration dates of all reagents and store them properly.

-

Ensure that the protocol is followed precisely.

-

Use fresh substrate solution.

Problem: High variability between replicate wells. Possible Causes:

-

Inaccurate pipetting.

-

Incomplete mixing of reagents.

-

Plate not washed uniformly. Solutions:

-

Use calibrated pipettes and practice proper pipetting technique.

-

Ensure all reagents are thoroughly mixed before use.

-

Ensure all wells are washed equally and completely.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on cytokine production. By carefully selecting the appropriate experimental system and measurement technique, researchers can generate high-quality data to further elucidate the anti-inflammatory properties of this p38 MAPK inhibitor. The provided diagrams and tables aim to facilitate a clear understanding of the experimental workflows and data interpretation.

References

- 1. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]

western blot for p-HSP27 after Dilmapimod Tosylate

Monitoring the Efficacy of Dilmapimod Tosylate by Western Blot Analysis of Phospho-HSP27

Introduction

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to inflammatory cytokines and environmental stress.[2][3] A key downstream substrate of this pathway is the Heat Shock Protein 27 (HSP27).[2][3] Upon activation of the p38 MAPK pathway, HSP27 becomes phosphorylated at specific serine residues (e.g., Ser15, Ser78, and Ser82) by MAPK-activated protein kinase 2/3 (MAPKAPK-2/3), a direct downstream target of p38 MAPK.[4] The phosphorylation status of HSP27 is crucial for its function in regulating actin cytoskeleton dynamics and cell migration.

Given that this compound inhibits p38 MAPK, it is expected to block the subsequent phosphorylation of HSP27. Therefore, assessing the levels of phosphorylated HSP27 (p-HSP27) serves as a reliable pharmacodynamic biomarker for the cellular activity of this compound. This application note provides a detailed protocol for utilizing Western blot to quantify the reduction in p-HSP27 levels in cell lysates following treatment with this compound.

Principle

This protocol describes the immunodetection of p-HSP27 and total HSP27 in protein lysates from cultured cells that have been treated with this compound and subsequently stimulated to activate the p38 MAPK pathway. The relative abundance of p-HSP27 is normalized to the total HSP27 level to account for any variations in protein loading. A dose-dependent decrease in the p-HSP27/total HSP27 ratio following this compound treatment is indicative of the compound's inhibitory activity on the p38 MAPK pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to have a robust p38 MAPK/HSP27 signaling pathway. HeLa, A549, or U937 cells are suitable models.

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

This compound Pre-treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

The day of the experiment, aspirate the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Incubate the cells for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Stimulation of the p38 MAPK Pathway:

-

Following pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway. Examples include:

-

Anisomycin (25 µg/mL for 20-30 minutes)

-

Sorbitol (0.5 M for 30 minutes)[5]

-

TNF-α (20 ng/mL for 15-20 minutes)

-

-

Include an unstimulated, vehicle-treated control.

-

-

Cell Lysis:

-

After stimulation, immediately place the culture plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Western Blot Protocol for p-HSP27

-

Sample Preparation:

-

Take an equal amount of protein for each sample (typically 20-30 µg).

-

Add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor the separation.

-

Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation:

-

Dilute the primary antibody against p-HSP27 (e.g., anti-phospho-HSP27 Ser82) in 5% BSA in TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (for Total HSP27 and Loading Control):

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total HSP27 and a loading control like GAPDH or β-actin.

-

Incubate the membrane in a stripping buffer.

-

Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with antibodies for total HSP27 and the loading control.

-

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the bands should be performed using appropriate software. The intensity of the p-HSP27 band should be normalized to the intensity of the total HSP27 band, and subsequently to the loading control.

Table 1: Densitometric Analysis of p-HSP27 and Total HSP27 Levels

| Treatment Group | This compound (nM) | Stimulant | Normalized p-HSP27 Intensity (Arbitrary Units) | Normalized Total HSP27 Intensity (Arbitrary Units) | p-HSP27 / Total HSP27 Ratio |

| Unstimulated Control | 0 (Vehicle) | None | 0.15 | 1.05 | 0.14 |

| Stimulated Control | 0 (Vehicle) | Anisomycin | 1.20 | 1.10 | 1.09 |

| Treatment 1 | 0.1 | Anisomycin | 1.15 | 1.08 | 1.06 |

| Treatment 2 | 1 | Anisomycin | 0.95 | 1.12 | 0.85 |

| Treatment 3 | 10 | Anisomycin | 0.50 | 1.09 | 0.46 |

| Treatment 4 | 100 | Anisomycin | 0.20 | 1.11 | 0.18 |

| Treatment 5 | 1000 | Anisomycin | 0.16 | 1.07 | 0.15 |

Visualizations

Caption: this compound inhibits p38 MAPK, preventing HSP27 phosphorylation.

Caption: Workflow for Western blot analysis of p-HSP27.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SB203580 | Cell Signaling Technology [cellsignal.com]

- 3. SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation | PLOS One [journals.plos.org]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Quantifying TNF-α Secretion in Response to Dilmapimod Tosylate using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in initiating and sustaining inflammatory responses. Dysregulation of TNF-α production is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, targeting the signaling pathways that lead to TNF-α synthesis is a key strategy in the development of novel anti-inflammatory therapeutics.

Dilmapimod Tosylate (also known as SB-681323) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcriptional and translational regulation of pro-inflammatory cytokines, including TNF-α. By inhibiting p38 MAPK, this compound effectively reduces the production of TNF-α, offering a promising therapeutic approach for a variety of inflammatory conditions.

This document provides detailed protocols for an in vitro cell-based assay to evaluate the efficacy of this compound in inhibiting LPS-induced TNF-α secretion from macrophage-like cells (RAW 264.7). The secreted TNF-α is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action: this compound in the p38 MAPK Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding event triggers a downstream signaling cascade that strongly activates the p38 MAPK pathway. Activated p38 MAPK, in turn, phosphorylates and activates various transcription factors and downstream kinases that are essential for the synthesis and secretion of TNF-α. This compound specifically inhibits the kinase activity of p38 MAPK, thereby disrupting this signaling cascade and reducing the production of TNF-α.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocol.

Table 1: Experimental Conditions for RAW 264.7 Cell Stimulation

| Parameter | Recommended Value | Notes |

| Cell Line | RAW 264.7 (murine macrophage-like) | A well-established model for studying inflammation. |

| Seeding Density | 1 x 105 to 2 x 105 cells/well | In a 96-well plate. |

| Dilmapimod Pre-incubation | 1 hour | Allows for sufficient cell permeability and target engagement. |

| LPS Concentration | 100 ng/mL - 1 µg/mL | Induces a robust TNF-α response.[4][5] |

| Incubation Time with LPS | 4 - 24 hours | TNF-α secretion is typically detectable within 4 hours and peaks around 18-24 hours.[4] |

Table 2: Expected TNF-α Concentration and Inhibition by this compound

| Treatment Group | Dilmapimod Conc. (nM) | Expected TNF-α Conc. (pg/mL) | Expected % Inhibition |

| Vehicle Control (no LPS) | 0 | < 50 | N/A |

| LPS-Stimulated Control | 0 | 1000 - 5000 | 0% |

| LPS + Dilmapimod | 10 | 700 - 3500 | 30 - 50% |

| LPS + Dilmapimod | 50 | 400 - 2000 | 60 - 80% |

| LPS + Dilmapimod | 100 | 200 - 1000 | 80 - 95% |

| LPS + Dilmapimod | 500 | < 100 | > 95% |

Experimental Protocols

This section provides a detailed methodology for the in vitro evaluation of this compound.

Materials and Reagents

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Reagents:

-

This compound (SB-681323)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

-

ELISA Kit: Mouse TNF-α Sandwich ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or equivalent)

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

-

Multichannel pipettes and sterile pipette tips

-

Protocol 1: Cell Culture and Plating

-

Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

-

Cell Plating:

-

Harvest the cells using a cell scraper (do not use trypsin as it can affect cell surface receptors).

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well flat-bottom plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell adherence.

-

Protocol 2: this compound Treatment and LPS Stimulation

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest Dilmapimod concentration.

-

Pre-treatment with Dilmapimod:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared Dilmapimod working solutions or vehicle control to the respective wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in complete culture medium at twice the desired final concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).

-

Add 100 µL of the LPS working solution to all wells except for the vehicle control (no LPS) wells. To the vehicle control wells, add 100 µL of complete culture medium.

-

The final volume in each well will be 200 µL.

-

Incubate the plate for 4 to 24 hours at 37°C.

-

Protocol 3: TNF-α ELISA

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant (cell culture medium) for TNF-α analysis. If not used immediately, store the supernatant at -80°C.

-

ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's instructions. A general workflow is as follows:

-

Coating: Coat a 96-well ELISA plate with the capture antibody against mouse TNF-α and incubate overnight.

-

Washing: Wash the plate with the provided wash buffer to remove unbound antibody.

-

Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add the collected supernatants and the TNF-α standards to the wells and incubate.

-

Washing: Wash the plate to remove unbound components.

-

Detection Antibody Incubation: Add the biotinylated detection antibody specific for mouse TNF-α and incubate.

-

Washing: Wash the plate.

-

Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Washing: Perform a final wash.

-

Substrate Addition: Add the TMB substrate solution and incubate in the dark to allow for color development.

-

Stopping the Reaction: Add the stop solution.

-

Reading the Plate: Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.

-

Use the standard curve to determine the concentration of TNF-α in the experimental samples.

-

Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound using the following formula:

% Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in LPS-stimulated control)] x 100

-

Experimental Workflow and Logical Relationships

References

- 1. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [The role of activation of p38 MAPK induced by LPS in TNF-alpha gene expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

potential off-target effects of Dilmapimod Tosylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dilmapimod Tosylate (also known as SB-681323). This resource is intended for researchers, scientists, and drug development professionals utilizing this p38 MAPK inhibitor in their experiments.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Unexpected experimental outcomes can be a significant challenge. This guide provides a systematic approach to troubleshoot and determine if the observed effects are related to the on-target inhibition of p38 MAPK or potential off-target activities of this compound.

| Question/Issue | Possible Cause | Suggested Action |

| My cells are showing a phenotype that is not consistent with p38 MAPK inhibition. Is this an off-target effect? | The observed phenotype could be due to the inhibition of other kinases or signaling pathways. | 1. Confirm p38 MAPK Inhibition: Verify that Dilmapimod is inhibiting its intended target in your experimental system. Measure the phosphorylation of a known p38 downstream substrate (e.g., MK2, ATF2).2. Use a Structurally Different p38 MAPK Inhibitor: Treat your cells with another p38 MAPK inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. If the phenotype is unique to Dilmapimod, it may be an off-target effect.3. Rescue Experiment: If possible, express a drug-resistant mutant of p38 MAPK in your cells. If the phenotype is reversed, it is an on-target effect.4. Dose-Response Analysis: Perform a dose-response curve for both the on-target (p38 inhibition) and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration, it may suggest an off-target interaction. |

| I am observing conflicting results between my in-vitro and in-vivo experiments. | Differences in drug metabolism, distribution, or the complexity of the in-vivo environment can lead to different outcomes. Off-target effects may be more pronounced in a whole organism. | 1. Pharmacokinetic Analysis: If possible, measure the concentration of Dilmapimod in the target tissue to ensure it is within the effective range for p38 inhibition.2. Examine Other Tissues: Assess tissues not expected to be affected by p38 MAPK inhibition for any unusual changes.3. In-Situ Target Engagement: Use techniques like immunohistochemistry to confirm p38 pathway inhibition in the specific cell types of interest within the tissue. |

| How can I identify the potential off-target of Dilmapimod in my system? | Identifying a specific off-target requires specialized assays. | 1. Kinase Profiling: Submit a sample of this compound to a commercial kinase profiling service. This will screen the compound against a large panel of kinases to identify potential off-target interactions.[1][2] 2. Affinity-Based Proteomics: Use chemical proteomics approaches to pull down proteins that directly bind to Dilmapimod in your cell or tissue lysates. |

Data on this compound Selectivity

Currently, a comprehensive public kinase selectivity profile for this compound is not widely available. It is known to be a potent inhibitor of p38 MAPK isoforms.[3][4][5] Researchers should be aware that, like many kinase inhibitors, it may interact with other kinases, particularly at higher concentrations.

| Target Class | Specific Target | Reported Activity | Data Availability |

| Primary (On-Target) | p38 MAPK α, β | Potent Inhibitor | Published in various studies[3][4][5] |

| Potential (Off-Target) | Other Kinases | To be determined | Not publicly available |

Experimental Protocols

General Protocol for Kinase Profiling

To identify potential off-target kinases, a researcher can utilize a commercially available kinase profiling service. The general steps involved are:

-

Compound Preparation: this compound is prepared at a stock concentration (e.g., 10 mM in DMSO) and then diluted to the desired screening concentrations.

-

Assay Plate Preparation: A multi-well plate is prepared with a panel of purified, active kinases.

-

Incubation: Dilmapimod is added to the wells containing the kinases and a suitable substrate (e.g., a generic peptide substrate and ATP). The plate is incubated to allow the kinase reaction to proceed.

-

Detection: A detection reagent is added to measure the extent of substrate phosphorylation. This is often a luminescence-based or fluorescence-based assay that quantifies the amount of ATP consumed or ADP produced.

-

Data Analysis: The activity of each kinase in the presence of Dilmapimod is compared to a control (DMSO vehicle). The results are typically expressed as the percentage of inhibition at a given concentration. For hits, an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting p38 MAPK, Dilmapimod reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Q2: What are off-target effects and why are they a concern for kinase inhibitors?

A2: Off-target effects are interactions of a drug with proteins other than its intended target.[6] For kinase inhibitors, this is a particular concern because the ATP-binding site, which these inhibitors often target, is highly conserved across the kinome.[1] Off-target interactions can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.

Q3: Are there any known off-target effects for this compound?

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: Use the lowest effective concentration of Dilmapimod that gives you the desired on-target effect. It is also advisable to use a second, structurally unrelated inhibitor of the same target to confirm that the observed phenotype is due to the inhibition of the intended target.

Q5: What are the isoforms of p38 MAPK, and does Dilmapimod inhibit all of them?

A5: There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta). Dilmapimod is reported to be an inhibitor of the α and β isoforms.

Visualizations

Signaling Pathways and Experimental Logic

Caption: On-Target p38 MAPK Signaling Pathway Inhibition by this compound.

Caption: Hypothetical On-Target vs. Off-Target Action of this compound.

Caption: Workflow for Troubleshooting Unexpected Results with this compound.

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

troubleshooting inconsistent results with Dilmapimod Tosylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Dilmapimod Tosylate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

1. Inconsistent Inhibitory Effects in Cell-Based Assays

Question: I am observing variable or weaker than expected inhibition of p38 MAPK signaling in my cell-based assays compared to biochemical assays. What could be the cause?

Possible Causes and Troubleshooting Steps:

-

Compound Precipitation in Media: this compound, often dissolved in DMSO for a stock solution, may precipitate when diluted into aqueous cell culture media.

-

Solution: Visually inspect the media for any precipitate after adding the compound. Perform a stepwise dilution of the DMSO stock into your media, vortexing gently between each step. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

-

Cellular Permeability: The compound may have poor permeability into your specific cell line.

-

Solution: If you suspect low permeability, consider increasing the incubation time or performing a time-course experiment to determine the optimal duration for cellular uptake and target engagement.

-

-

High ATP Concentrations in Cells: The inhibitory effect of ATP-competitive inhibitors like this compound can be influenced by intracellular ATP levels.

-

Solution: Be aware that different cell types and metabolic states can have varying ATP concentrations. While difficult to control directly, this factor can contribute to differences in potency between cell-free and cell-based assays.

-

-

Drug Efflux Pumps: The cells may be actively transporting the inhibitor out via efflux pumps like P-glycoprotein.

-

Solution: If available, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.

-

-

Compound Degradation: this compound may not be stable in your cell culture conditions over long incubation periods.

-

Solution: Minimize the exposure of the compound to light and consider refreshing the media with freshly diluted inhibitor for long-term experiments.

-

2. Unexpected Biological Responses or Off-Target Effects

Question: My results suggest that this compound is affecting pathways other than the intended p38 MAPK pathway. How can I investigate this?

Possible Causes and Troubleshooting Steps:

-

Inhibition of Other Kinases: While Dilmapimod is a potent p38 MAPK inhibitor, it may have off-target effects on other kinases, especially at higher concentrations.

-

Solution: Perform a dose-response experiment to determine the lowest effective concentration that inhibits p38 MAPK without inducing the unexpected phenotype. Consult the literature for any known off-target activities of Dilmapimod or other p38 MAPK inhibitors. Consider using a structurally different p38 MAPK inhibitor as a control to see if the unexpected effect is specific to Dilmapimod.

-

-

Activation of Feedback Loops: Inhibition of the p38 MAPK pathway can sometimes lead to the compensatory activation of other signaling pathways.

-

Solution: Use pathway analysis tools (e.g., Western blotting for key signaling nodes like JNK or ERK) to investigate the activation state of related pathways in the presence of Dilmapimod.

-

-

p38 Isoform Specificity: The p38 MAPK family has four isoforms (α, β, γ, and δ). Dilmapimod may have different potencies against each isoform, and the predominant isoform may vary between cell types.

-

Solution: If possible, use cell lines with known p38 isoform expression profiles or use techniques like siRNA to knockdown specific isoforms to understand their contribution to the observed phenotype.

-

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. For storage, it is advised to keep the solid compound at -20°C. Once in solution, aliquot the stock to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (1 month), -20°C is also acceptable.

Q2: I am seeing different IC50 values for this compound in the literature and in my own experiments. Why is there so much variability?

A2: IC50 values can be highly dependent on the experimental setup. Key factors that can influence the IC50 include:

-

Assay Format: Biochemical assays (using purified kinase) will often yield different IC50 values than cell-based assays due to factors like cell permeability and intracellular ATP concentrations.

-

ATP Concentration: In biochemical assays, the concentration of ATP used is critical. A higher ATP concentration will require a higher concentration of an ATP-competitive inhibitor to achieve 50% inhibition.

-